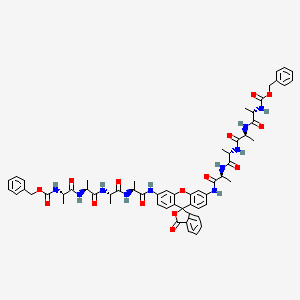

(Z-Ala-Ala-Ala-Ala)2Rh110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N10O15/c1-31(61-49(71)33(3)63-53(75)37(7)67-58(80)82-29-39-17-11-9-12-18-39)51(73)65-35(5)55(77)69-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)70-56(78)36(6)66-52(74)32(2)62-50(72)34(4)64-54(76)38(8)68-59(81)83-30-40-19-13-10-14-20-40/h9-28,31-38H,29-30H2,1-8H3,(H,61,71)(H,62,72)(H,63,75)(H,64,76)(H,65,73)(H,66,74)(H,67,80)(H,68,81)(H,69,77)(H,70,78)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBISHWUFSPAPR-QSVFAHTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110: A Fluorogenic Substrate for Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate for measuring the activity of elastase, particularly neutrophil elastase. This non-fluorescent bisamide derivative of rhodamine 110 is enzymatically cleaved by elastase to produce a highly fluorescent product, providing a robust method for quantifying enzyme activity in a variety of research and drug discovery applications. This technical guide provides a comprehensive overview of the properties, experimental protocols, and relevant biological pathways associated with the use of this compound.

Core Properties and Data Presentation

This compound is a well-characterized molecule with specific chemical and physical properties crucial for its application in fluorescence-based assays. A summary of its key characteristics is presented in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N'-(rhodamine-110-yl)-L-alanyl-L-alanyl-L-alanyl-L-alaninamide |

| Synonyms | (Z-AAAA)2Rh110, bis-(CBZ-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 |

| CAS Number | 188047-23-4 |

| Molecular Formula | C60H74N10O15 |

| Molecular Weight | 1175.3 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Properties

| Property | Wavelength (nm) |

| Excitation (maximum) | 499 |

| Emission (maximum) | 521 |

Table 3: Recommended Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C |

| Handling | Protect from light and moisture. |

Enzymatic Reaction and Kinetics

This compound is specifically designed as a substrate for elastase. The enzymatic cleavage of the amide bonds linking the tetra-alanine peptides to the rhodamine 110 core results in a significant increase in fluorescence.

-

Reaction Principle: (Z-Ala-Ala-Ala-Ala)₂Rh110 (non-fluorescent) + Elastase → 2 Z-Ala-Ala-Ala-Ala + Rhodamine 110 (highly fluorescent)

-

Kinetic Parameters: Specific Michaelis-Menten constants (Km and Vmax) for the interaction of this compound with neutrophil elastase are not readily available in peer-reviewed literature. These parameters are often enzyme and condition-specific and would typically be determined empirically by the researcher during assay development and validation.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound in a typical neutrophil elastase activity assay, based on commercially available kits.

Reagent Preparation

-

Assay Buffer: A common assay buffer is Tris-HCl (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM) and a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent aggregation.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.

-

Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in a suitable buffer (e.g., 50 mM sodium acetate, 200 mM NaCl, pH 5.5). For the assay, dilute the enzyme to the desired concentration in the assay buffer immediately before use.

In Vitro Elastase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Plate Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the diluted enzyme solution to the sample wells.

-

For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Reaction Initiation:

-

Add 25 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes for kinetic assays) or at a single endpoint after a fixed incubation time (e.g., 30-60 minutes).

-

Use a fluorescence plate reader with excitation set to ~499 nm and emission set to ~521 nm.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, subtract the fluorescence of the negative control from the sample wells.

-

Enzyme activity can be calculated by comparing the rate of fluorescence increase to a standard curve generated with a known concentration of rhodamine 110.

-

Mandatory Visualizations

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is a key protease involved in various physiological and pathological processes, particularly in inflammation and tissue remodeling. Its activity can be a crucial indicator in several signaling pathways.

Caption: Signaling pathways activated by neutrophil elastase release.

Experimental Workflow for Elastase Activity Assay

The following diagram illustrates the general workflow for a fluorescence-based elastase activity assay using this compound.

Caption: General workflow for a fluorescence-based elastase assay.

An In-depth Technical Guide to the Mechanism of Action of (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate utilized for the detection of neutrophil elastase activity. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key player in the innate immune response.[1][2] Its primary function is to degrade a variety of proteins, including those found in the extracellular matrix and bacterial virulence factors.[1][3] Dysregulation of neutrophil elastase activity is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of its activity is crucial for both basic research and clinical diagnostics. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Mechanism of Action

The fluorogenic probe this compound is a non-fluorescent bisamide derivative of rhodamine 110. The core of the molecule consists of the rhodamine 110 fluorophore, which is flanked by two tetra-alanine peptide chains (Ala-Ala-Ala-Ala). Each peptide chain is N-terminally protected by a benzyloxycarbonyl (Z) group.

In its native state, the substrate is colorless and non-fluorescent. The amide bonds linking the tetra-alanine peptides to the rhodamine 110 core quench its fluorescence. Neutrophil elastase, which exhibits a strong preference for cleaving peptide bonds after small aliphatic amino acids like alanine, recognizes and hydrolyzes the peptide chains.[4]

The enzymatic cleavage occurs in a two-step process:

-

First Cleavage: Neutrophil elastase cleaves one of the tetra-alanine peptides, resulting in a monoamide intermediate. This initial cleavage event leads to a significant increase in fluorescence.

-

Second Cleavage: The second tetra-alanine peptide is subsequently cleaved from the rhodamine 110 core, releasing the free rhodamine 110 molecule. This final product is highly fluorescent.

The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of neutrophil elastase. The fluorescence can be monitored in real-time to determine the rate of the reaction.

Quantitative Data

However, data for similar neutrophil elastase substrates provide a valuable reference for understanding the enzyme's activity.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme | Reference |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | - | - | 120,000 | Human Neutrophil Elastase | [6] |

| MeO-Suc-AAPV-nitroxide probe | 15 | - | 930,000 | Neutrophil Elastase | [7] |

| CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | - | - | 33,500 | Neutrophil Elastase | [7] |

Rhodamine 110 Spectroscopic Properties:

| Property | Value |

| Excitation Maximum (λex) | ~497 nm[3] |

| Emission Maximum (λem) | ~520 nm[3] |

Experimental Protocols

Neutrophil Elastase Activity Assay

This protocol provides a general framework for measuring neutrophil elastase activity in solution using this compound.

Materials:

-

Purified human neutrophil elastase

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of purified neutrophil elastase in Assay Buffer to generate a standard curve.

-

Prepare the test samples containing the unknown amount of neutrophil elastase in Assay Buffer.

-

-

Assay Setup:

-

Pipette 50 µL of the standard dilutions and test samples into the wells of the 96-well plate.

-

Add 50 µL of Assay Buffer to a well to serve as a blank.

-

-

Initiation of Reaction:

-

Prepare a working solution of the this compound substrate in Assay Buffer.

-

Add 50 µL of the substrate solution to all wells, including the blank, to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Determine the rate of reaction (V) for each concentration of the standard and for the test samples by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the reaction rates of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of active neutrophil elastase in the test samples by interpolating their reaction rates on the standard curve.

-

Visualizations

Mechanism of Action Diagram

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Experimental Workflow Diagram

Caption: Workflow for a neutrophil elastase activity assay.

Neutrophil Elastase Signaling Pathway in Inflammation

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

References

- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 2. Neutrophil Elastase Activity Assay Kit [shop.labclinics.com]

- 3. apexbt.com [apexbt.com]

- 4. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elastase Substrate I, Colorimetric [sigmaaldrich.com]

- 7. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (Z-Ala-Ala-Ala-Ala)2Rh110 - A Fluorogenic Substrate for Elastase Activity

CAS Number: 149695-85-2

This technical guide provides an in-depth overview of (Z-Ala-Ala-Ala-Ala)2Rh110, a highly sensitive fluorogenic substrate utilized for the detection and quantification of elastase activity. This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and molecular biology.

Core Compound Properties

This compound is a non-fluorescent di-substituted rhodamine 110 derivative. The tetra-alanine peptide chains are specifically recognized and cleaved by elastase. This enzymatic cleavage liberates the highly fluorescent rhodamine 110 molecule, resulting in a directly proportional increase in fluorescence intensity to the elastase activity.[1][2][3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 149695-85-2 | [1][3][4][5] |

| Molecular Formula | C60H66N10O15 | [3][4] |

| Molecular Weight | 1167.2 g/mol | [3][4][6] |

| Purity | ≥95% | [3][4] |

| Appearance | Crystalline solid | [3][4] |

| Storage | -20°C | [6][7] |

| Stability | ≥ 4 years (at -20°C) | [3] |

Spectral Properties

| Parameter | Wavelength (nm) | Reference |

| Excitation (maximum) | 485 | [1][2][3] |

| Emission (maximum) | 525 | [1][2][3] |

| Absorbance (maximum) | 229, 234, 285 | [3][4] |

Solubility Data

| Solvent | Concentration | Reference |

| Dimethylformamide (DMF) | 2 mg/mL | [3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | ≤2 mg/mL | [6] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3][4] |

Mechanism of Action

The fundamental principle behind the use of this compound as an elastase substrate lies in the concept of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the molecule is non-fluorescent. Upon the introduction of elastase, the enzyme specifically hydrolyzes the amide bonds between the alanine (B10760859) residues. This cleavage separates the rhodamine 110 fluorophore from the quenching Z-group, leading to a significant increase in fluorescence emission at 525 nm when excited at 485 nm.

References

The Fluorogenic Probe (Z-Ala-Ala-Ala-Ala)₂Rh110: A Technical Guide for Researchers

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a highly sensitive and specific fluorogenic substrate designed for the detection of elastase activity. This non-fluorescent bis-amide derivative of rhodamine 110 undergoes enzymatic cleavage by elastase, liberating the intensely fluorescent rhodamine 110 molecule. This property makes it an invaluable tool for researchers in drug discovery, inflammation, and cell biology, enabling the precise quantification of elastase activity in a variety of experimental settings.

This technical guide provides an in-depth overview of the properties of (Z-Ala-Ala-Ala-Ala)₂Rh110, detailed experimental protocols for its use, and visualizations of the underlying mechanisms and workflows.

Core Properties and Specifications

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a well-characterized molecule with specific chemical and physical properties that are critical for its function as a fluorogenic probe. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₆₆N₁₀O₁₅ | N/A |

| Molecular Weight | 1167.2 g/mol | N/A |

| Purity | ≥95% | N/A |

| Appearance | Colorless solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Excitation Wavelength | ~485 nm | [1] |

| Emission Wavelength | ~525 nm | [1] |

| Kinetic Parameter (Km) | ~800 nM (for a similar cell-permeable elastase substrate) | [2] |

Mechanism of Action: A Two-Step Enzymatic Cleavage

The fluorogenic nature of (Z-Ala-Ala-Ala-Ala)₂Rh110 is based on the quenching of the rhodamine 110 fluorophore by the two attached Z-Ala-Ala-Ala-Ala peptide chains. Upon the introduction of elastase, the enzyme specifically recognizes and cleaves the amide bonds between the peptide and the rhodamine 110 core. This process occurs in a two-step manner, sequentially removing the peptide chains and releasing the highly fluorescent rhodamine 110.[3]

Experimental Protocols

(Z-Ala-Ala-Ala-Ala)₂Rh110 is predominantly used in assays to measure elastase activity, particularly neutrophil elastase. Below are detailed protocols for both in vitro and in-cell applications.

In Vitro Neutrophil Elastase Activity Assay

This protocol is adapted from commercially available neutrophil elastase activity assay kits and is suitable for measuring elastase activity in purified enzyme preparations or biological fluids.[4]

Materials:

-

(Z-Ala-Ala-Ala-Ala)₂Rh110

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Purified elastase or biological sample

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in DMSO or DMF. A typical concentration is 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration. The final concentration in the assay will depend on the specific experimental conditions but is typically in the low micromolar range.

-

Assay Setup: To each well of the 96-well black microplate, add the following:

-

Sample containing elastase (e.g., purified enzyme, cell lysate, or biological fluid).

-

Assay Buffer to bring the total volume to the desired amount (e.g., 100 µL).

-

Include appropriate controls, such as a no-enzyme control and a positive control with a known amount of elastase.

-

-

Initiate Reaction: Add the (Z-Ala-Ala-Ala-Ala)₂Rh110 working solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.

References

Technical Guide: (Z-Ala-Ala-Ala-Ala)2Rh110, a Fluorogenic Substrate for Elastase Activity

This technical guide provides an in-depth overview of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, for researchers, scientists, and professionals in drug development. This document details the product's chemical and physical properties, the mechanism of action, and a representative experimental protocol for its use in measuring neutrophil elastase activity.

Product Information

This compound is a sensitive and specific substrate for elastase. Chemically, it is a rhodamine 110 molecule where each of the amino groups is covalently linked to a tetra-alanine peptide with a benzyloxycarbonyl (Z) protecting group.[1] In its native state, the molecule is colorless and non-fluorescent.[2] Upon enzymatic cleavage by elastase, the highly fluorescent compound rhodamine 110 (R110) is released.[2][3][4] This property allows for the direct and continuous monitoring of elastase activity.[1]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 149695-85-2 | [2] |

| Molecular Formula | C60H66N10O15 | [2] |

| Formula Weight | 1167.2 g/mol | [2] |

| Excitation Wavelength (Post-cleavage) | ~485 nm | [2][3][4] |

| Emission Wavelength (Post-cleavage) | ~525 nm | [2][3][4] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years (when stored as directed) | [2] |

Mechanism of Action and Signaling Pathway

The fundamental principle behind the use of this compound is the enzymatic cleavage of the peptide chains by elastase. Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, is released upon stimulation by pathogens or inflammatory signals.[5][6] Once released, it can degrade various proteins.[5]

This compound serves as a specific target for elastase. The enzyme recognizes and cleaves the amide bonds between the alanine (B10760859) residues. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110.[1][7] The resulting fluorescence intensity is directly proportional to the elastase activity.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. thomassci.com [thomassci.com]

- 5. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 6. Neutrophil Elastase Activity Assay Kit [shop.labclinics.com]

- 7. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to the Fluorogenic Elastase Substrate Bis-(Ala-Ala)₂-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a sensitive fluorogenic substrate for elastase, leveraging the Rhodamine 110 (Rh110) core. This substrate is a critical tool for quantifying elastase activity and for high-throughput screening (HTS) of potential inhibitors, which are of significant interest in treating a variety of inflammatory diseases.

Introduction to Elastase and Fluorogenic Substrates

Elastases are a class of serine proteases responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues.[1] Neutrophil elastase (NE), released from the azurophilic granules of neutrophils, is a primary player in the inflammatory response and host defense.[2][3] However, excessive or unregulated elastase activity is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and atherosclerosis.[1][2] This pathological role makes elastase a significant target for therapeutic intervention.[1]

Fluorogenic substrates are invaluable tools for studying protease activity. These molecules are initially non-fluorescent but are cleaved by a specific enzyme to release a highly fluorescent reporter molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity.[1] Rhodamine 110 is an excellent fluorophore for this purpose due to its high quantum yield, photostability, and long-wavelength emission, which minimizes interference from autofluorescence in biological samples.[4]

The (Z-Ala-Ala)₂-Rhodamine 110 Substrate

A commonly used and highly sensitive fluorogenic substrate for elastase is a bis-amide derivative of Rhodamine 110, often specified as (Z-Ala-Ala-Ala-Ala)₂Rh110 or a similar peptide sequence.[5][6] For the purpose of this guide, we will refer to the core structure. These substrates consist of two peptide chains (e.g., Z-Alanine-Alanine) covalently linked to the two amino groups of the Rhodamine 110 core. This bis-amide configuration effectively quenches the fluorescence of the rhodamine molecule.[7]

Mechanism of Action

The enzymatic reaction proceeds in a two-step cleavage process.

-

First Cleavage: Elastase hydrolyzes one of the peptide-rhodamine amide bonds. This reaction produces a fluorescent mono-amide intermediate.[7]

-

Second Cleavage: The enzyme then cleaves the second amide bond, releasing the free Rhodamine 110 molecule. This final product exhibits a further, more significant increase in fluorescence intensity.[4][7]

The overall increase in fluorescence is directly proportional to the elastase activity, allowing for sensitive and continuous measurement.[1] It is important to note that the two-step cleavage can complicate the determination of precise kinetic parameters, as the fluorescence signal is a composite of two different fluorescent species.[4][8]

References

- 1. SensoLyte® Rh110 Elastase Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Elastase Substrate, fluorogenic, (Z-AAAA)2Rh110 - 5 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neutrophil Elastase Substrates for Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates used for the measurement of neutrophil elastase (NE) activity. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or developing fluorescence-based assays for NE. It covers the core principles of these assays, details on commonly used substrates, experimental protocols, and the biological significance of NE in inflammatory and disease processes.

Neutrophil elastase, a powerful serine protease stored in the azurophil granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[1][2][3] However, when released extracellularly, NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin.[1][4] This uncontrolled proteolytic activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury, making it a key target for therapeutic intervention.[1][4][5]

Principles of Fluorogenic Assays for Neutrophil Elastase

Fluorogenic assays for NE activity rely on synthetic peptide substrates that are specifically recognized and cleaved by the enzyme. These substrates are designed to be non-fluorescent or have their fluorescence quenched in their intact state. Upon cleavage by NE, a fluorophore is released or a quenching effect is relieved, resulting in a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of NE.[6]

Two primary mechanisms are employed in these substrates:

-

Single Fluorophore Release: A common approach involves a peptide sequence linked to a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[1][4] In the conjugated form, the fluorescence of the dye is minimal. Cleavage of the peptide bond releases the free fluorophore, which then exhibits its characteristic fluorescence upon excitation.

-

Förster Resonance Energy Transfer (FRET): FRET-based substrates incorporate a fluorescent donor and a quencher molecule. When the substrate is intact, the donor's energy is transferred to the quencher, preventing fluorescence emission. Upon cleavage by NE, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence.[2]

Comparison of Common Fluorogenic Substrates

The choice of substrate is critical for the sensitivity and specificity of a neutrophil elastase assay. The following table summarizes the properties of several commonly used fluorogenic substrates.

| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Km (µM) | Notes |

| MeOSuc-AAPV-AFC | MeOSuc-Ala-Ala-Pro-Val-AFC | AFC | ~380 | ~500 | 130 | Highly sensitive coumarin-based substrate. |

| (Z-Ala-Ala-Ala-Ala)2Rh110 | (Z-Ala-Ala-Ala-Ala)2 | Rhodamine 110 | ~485 | ~525 | Not specified | A non-fluorescent substrate that yields the highly fluorescent R110 upon cleavage.[5] |

| Abz-APEEIMRRQ-EDDnp | Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp | Abz / EDDnp | Not specified | Not specified | Not specified | A FRET-based substrate designed for high specificity for HNE over proteinase 3.[7][8] |

| PR Substrate 3 | Proprietary | AMC | ~360 | ~460 | Not specified | A fluorogenic peptide substrate where proteolysis releases the fluorescent AMC.[6] |

| Neutrophil Elastase 680 FAST™ | PMAVVQSVP | VivoTag-S680 | Not specified | Not specified | Not specified | A FRET probe with two self-quenched fluorochromes that become highly fluorescent after cleavage.[9] |

Experimental Protocols

The following is a generalized protocol for a fluorometric neutrophil elastase activity assay in a 96-well plate format. This protocol is based on common procedures found in commercially available kits and should be optimized for specific experimental conditions.[1][3][4]

Materials and Reagents:

-

Purified human neutrophil elastase (for standard curve)

-

Fluorogenic neutrophil elastase substrate

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a detergent like Triton X-100)

-

96-well black microplate with a flat bottom

-

Fluorescence microplate reader

-

Samples to be tested (e.g., purified enzyme, plasma, cell lysates, or sputum)[3]

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature before use.[1][4]

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.

-

Reconstitute the purified human neutrophil elastase in assay buffer to create a stock solution for the standard curve.

-

-

Standard Curve Preparation:

-

Create a series of dilutions of the purified neutrophil elastase in assay buffer to generate a standard curve. A typical range might be from 0 to 25 ng/well.[3]

-

Add 50 µL of each standard dilution to separate wells of the microplate.

-

Include a "blank" well containing 50 µL of assay buffer only.

-

-

Sample Preparation:

-

Dilute biological samples in the assay buffer to ensure the readings fall within the linear range of the standard curve.[3]

-

Add 50 µL of each diluted sample to separate wells.

-

-

Reaction Initiation:

-

Add 50 µL of the substrate working solution to all wells (standards, samples, and blank), bringing the total volume to 100 µL.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence in kinetic mode for 10-60 minutes, with readings every 1-2 minutes.[3]

-

Use excitation and emission wavelengths appropriate for the specific substrate being used.

-

-

Data Analysis:

-

Choose two time points (T1 and T2) in the linear range of the reaction plot.

-

Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min).

-

Subtract the Vmax of the blank from all other readings.

-

Plot the Vmax of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of active NE in the samples by interpolating their Vmax values from the standard curve. Remember to account for the sample dilution factor.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and a simplified signaling pathway involving neutrophil elastase.

Caption: Enzymatic reaction of a fluorogenic substrate.

Caption: General experimental workflow for a neutrophil elastase assay.

Caption: Simplified pathway of neutrophil elastase release.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

The (Z-Ala-Ala-Ala-Ala)2Rh110 Assay: An In-depth Technical Guide to its Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (Z-Ala-Ala-Ala-Ala)2Rh110 assay, a sensitive and specific method for the detection of elastase activity. This document details the fundamental principles of the assay, experimental protocols, and relevant quantitative data to aid researchers in its effective implementation.

Core Principle: A Fluorogenic Cascade

The this compound assay is a fluorescence-based enzymatic assay designed to measure the activity of elastase, a serine protease. The substrate, this compound, is a non-fluorescent bisamide derivative of rhodamine 110.[1][2] The core of the assay lies in the enzymatic cleavage of this substrate by elastase, which liberates the highly fluorescent rhodamine 110 (Rh110) molecule. This process allows for the continuous monitoring of enzyme activity.[1]

The cleavage mechanism is a two-step process:

-

Initial Cleavage: Elastase first cleaves one of the tetra-alanine peptide chains from the rhodamine 110 core. This initial cleavage results in the formation of a monoamide intermediate, which is fluorescent.[1][2]

-

Second Cleavage: The monoamide intermediate is then further cleaved by elastase, releasing the second peptide chain and yielding the fully fluorescent rhodamine 110.[1][2]

The increase in fluorescence intensity is directly proportional to the elastase activity. The spectral properties of the fluorescent products are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively.[1][2] An important feature of the rhodamine 110 fluorophore is that its fluorescence is pH-insensitive between pH 3 and 9, providing a stable signal across a range of experimental conditions.[1]

Visualizing the Mechanism and Workflow

To better understand the assay's dynamics, the following diagrams illustrate the biochemical reaction and a typical experimental workflow.

Quantitative Data

The following tables summarize key quantitative data for the this compound substrate and the resulting fluorophore.

| Parameter | Value | Reference |

| Molecular Formula | C60H66N10O15 | [3] |

| Molecular Weight | 1167.2 g/mol | [3] |

| Purity | ≥95% | [3] |

| Form | Crystalline solid | [3] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years (when stored properly) | [3] |

Table 1: Physical and Chemical Properties of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 2 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [3] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3] |

Table 2: Solubility of this compound

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Rhodamine 110 (cleavage product) | ~485 - 498 | ~520 - 525 | [5][6][7] |

Table 3: Spectral Properties of the Fluorescent Product

A Note on Kinetic Constants (Km and kcat):

The determination of precise Michaelis-Menten constants (Km and kcat) for bisamide rhodamine 110 substrates like this compound is complex. The two-step cleavage mechanism, involving a fluorescent intermediate, means that the measured fluorescence does not directly correlate with the initial enzymatic step. This can lead to the calculation of "apparent" Km and kcat values that may not accurately reflect the true enzyme kinetics.[1][8] For more accurate kinetic determinations, monosubstituted rhodamine 110 substrates are often preferred.[1][8]

Experimental Protocols

The following protocols provide a general framework for utilizing the this compound assay for both purified enzyme and cell-based applications.

In Vitro Assay with Purified Elastase

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purified human neutrophil elastase

-

Assay Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in DMSO or DMF to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.[9]

-

Working Substrate Solution: On the day of the assay, dilute the stock solution in Assay Buffer to the desired final concentration.

-

Enzyme Preparation: Prepare serial dilutions of purified elastase in Assay Buffer to generate a standard curve.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each elastase standard or sample per well.

-

Include a "no enzyme" control containing only Assay Buffer.

-

-

Reaction Initiation: Start the reaction by adding 10 µL of the working substrate solution to each well.[10]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 10-20 minutes with excitation at ~485 nm and emission at ~525 nm.

-

Data Analysis: Determine the rate of reaction (increase in fluorescence over time) for each sample and standard. Plot the reaction rate versus the concentration of the elastase standards to generate a standard curve. Use this curve to determine the elastase activity in the unknown samples.

Cell-Based Assay for Elastase Release

This protocol is adapted from commercially available kits and can be used to measure elastase released from stimulated cells, such as neutrophils.[5][10]

Materials:

-

This compound substrate

-

DMSO or DMF

-

Cell culture medium (e.g., RPMI)

-

Stimulant for elastase release (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., isolated neutrophils) in a 96-well plate at the desired density and allow them to adhere.

-

Cell Stimulation: Treat the cells with experimental compounds or a vehicle control for a predetermined period. Then, add a stimulant such as PMA to induce elastase release and incubate for the desired time (e.g., 2-4 hours).[10]

-

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released elastase.

-

Assay Setup:

-

Transfer a portion of the supernatant (e.g., 5-100 µL) to a new black 96-well plate.[10]

-

Adjust the volume in each well to a consistent total volume with Assay Buffer.

-

Include wells with culture medium only as a background control.

-

-

Reaction Initiation and Measurement:

-

Prepare the working substrate solution as described in the in vitro protocol.

-

Add 10 µL of the working substrate solution to each well.

-

Measure the fluorescence kinetically as described previously.

-

-

Data Analysis: Calculate the elastase activity in the supernatant relative to controls.

Important Considerations:

-

Controls: Always include appropriate controls, such as a "no enzyme" blank and, if applicable, a positive control with a known amount of elastase. For cell-based assays, include unstimulated and vehicle-treated cells as negative controls.

-

Inhibitors: To confirm the specificity of the assay for elastase, a known elastase inhibitor can be used as a control.

-

Light Sensitivity: Rhodamine 110 and its derivatives are light-sensitive. Protect all substrate solutions from light to prevent degradation and high background fluorescence.

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. It is important to work within a linear range of the assay.

This in-depth guide provides the essential information for researchers to successfully employ the this compound assay for the sensitive detection of elastase activity. By understanding the core principles and following the outlined protocols, this assay can be a valuable tool in various research and drug discovery applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Solubility and Application of (Z-Ala-Ala-Ala-Ala)2Rh110 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and application of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, with a specific focus on its use with dimethyl sulfoxide (B87167) (DMSO). This document offers detailed quantitative data, experimental methodologies, and visual workflows to support researchers in utilizing this compound effectively.

Core Compound Properties and Solubility

This compound is a sensitive and specific substrate for elastase, a serine protease implicated in various physiological and pathological processes. The substrate itself is colorless and non-fluorescent. Upon enzymatic cleavage by elastase, the highly fluorescent rhodamine 110 (Rh110) is released, providing a direct measure of enzyme activity.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. For researchers utilizing DMSO as a solvent for stock solutions, the solubility data is presented below.

| Solvent | Solubility | Molar Equivalent (approx.) |

| DMSO | 2 mg/mL | 1.71 mM |

Molecular Weight of this compound: 1167.2 g/mol

Experimental Protocols

Protocol for Determining Solubility in DMSO

This protocol outlines a general method for determining the solubility of a peptide-based substrate like this compound in DMSO, adapted from standard laboratory procedures.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Spectrophotometer or fluorometer

-

2.0 mL microcentrifuge tubes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a 2.0 mL microcentrifuge tube.

-

Add a defined volume of DMSO (e.g., 1 mL) to the tube.

-

Tightly cap the tube and vortex vigorously for 2 minutes to facilitate dissolution.

-

Place the tube on a rotator or shaker at room temperature for 24 hours to ensure the solution reaches equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the solution for any undissolved particulate matter.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining solid.

-

-

Quantification of Soluble Substrate:

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for rhodamine 110 (Excitation: ~499 nm, Emission: ~521 nm, although for the substrate itself, a different wavelength might be needed for concentration determination if it has a chromophore).

-

Create a standard curve using known concentrations of this compound in DMSO.

-

Calculate the concentration of the saturated supernatant by comparing its absorbance/fluorescence to the standard curve. This concentration represents the solubility of the compound in DMSO.

-

Protocol for Elastase Activity Assay

This protocol describes a typical fluorometric assay to measure elastase activity using this compound.

Materials:

-

This compound stock solution (e.g., 2 mg/mL in DMSO)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Elastase enzyme solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the desired concentration of the this compound substrate by diluting the DMSO stock solution in assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition or artifacts.

-

Prepare a series of dilutions of the elastase enzyme in the assay buffer.

-

-

Assay Execution:

-

To each well of the 96-well plate, add a specific volume of the substrate solution (e.g., 50 µL).

-

To initiate the reaction, add a corresponding volume of the elastase enzyme dilution (e.g., 50 µL) to each well.

-

Include control wells containing the substrate and assay buffer without the enzyme to measure background fluorescence.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for rhodamine 110 (Excitation: 485 nm, Emission: 525 nm).[1]

-

-

Data Analysis:

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the elastase activity.

-

Calculate the reaction velocity (V) from the linear portion of the fluorescence versus time plot.

-

Plot the reaction velocity against the enzyme concentration to determine the enzyme kinetics.

-

Visual Representations

Enzymatic Cleavage of this compound

The following diagram illustrates the mechanism of action for the fluorogenic elastase substrate.

Caption: Enzymatic cleavage of the substrate by elastase.

Experimental Workflow for Elastase Activity Assay

This diagram outlines the key steps in performing an elastase activity assay using this compound.

Caption: Workflow for a fluorometric elastase activity assay.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Rhodamine 110

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent probes is paramount for accurate and reproducible experimental design. Rhodamine 110, a highly fluorescent dye of the rhodamine family, is widely utilized in various biological and biotechnological applications due to its excellent spectral characteristics. This technical guide provides a detailed overview of the excitation and emission spectra of Rhodamine 110, including key quantitative data, experimental protocols for its spectral characterization, and visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of Rhodamine 110

Rhodamine 110 exhibits strong absorption and fluorescence in the green region of the visible spectrum. Its spectral properties can be influenced by the solvent environment. The key quantitative parameters defining its spectral characteristics are summarized in the table below.

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~496-500 nm[1][2] | Methanol, DMSO |

| 497 nm | General | |

| 498 nm[3] | Methanol | |

| 500 nm[4] | Not specified | |

| Emission Maximum (λem) | ~520-522 nm[1][4][5] | Methanol, DMSO |

| 520 nm[5] | General | |

| 521 nm[3] | Not specified | |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | DMSO |

| Fluorescence Lifetime (τ) | 4.2 ± 0.2 ns[6] | Methanol |

| Quantum Yield (Φ) | Exhibits very little variation with temperature.[7] | Water |

Experimental Protocol for Measuring Excitation and Emission Spectra

The following is a generalized protocol for the accurate determination of the excitation and emission spectra of Rhodamine 110 using a spectrofluorometer.

I. Materials and Reagents

-

Rhodamine 110 (high purity)

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, or phosphate-buffered saline (PBS))

-

Volumetric flasks and pipettes for accurate dilutions

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

II. Preparation of Rhodamine 110 Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a small amount of Rhodamine 110 powder and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM). The optimal concentration for fluorescence measurements should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

III. Spectrofluorometer Setup and Calibration

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure stable output.

-

Cuvette Cleaning: Thoroughly clean the quartz cuvettes with the solvent to be used for the measurements.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrofluorometer. Perform a blank scan for both excitation and emission to subtract any background signal from the solvent and cuvette.

IV. Measurement of Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator to the expected emission maximum of Rhodamine 110 (e.g., 525 nm).

-

Scan Excitation Wavelengths: Scan the excitation monochromator over a range of wavelengths (e.g., 400 nm to 550 nm).

-

Record Data: The instrument will record the fluorescence intensity at the set emission wavelength as a function of the excitation wavelength. The resulting spectrum will show the excitation profile, and the peak of this spectrum is the excitation maximum (λex).

V. Measurement of Emission Spectrum

-

Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan Emission Wavelengths: Scan the emission monochromator over a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 505 nm to 700 nm).

-

Record Data: The instrument will record the fluorescence intensity as a function of the emission wavelength. The resulting spectrum is the emission profile, and the peak of this spectrum is the emission maximum (λem).

Visualizing the Principles and Workflow

To better understand the photophysical processes and the experimental procedure, the following diagrams are provided.

References

- 1. biotium.com [biotium.com]

- 2. ローダミン 110 クロリド suitable for fluorescence, BioReagent, ≥99.0% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Analysis of fluorescence lifetime data for single rhodamine molecules in flowing sample streams (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

(Z-Ala-Ala-Ala-Ala)2Rh110: A Comprehensive Technical Guide for Researchers

(Z-Ala-Ala-Ala-Ala)2Rh110 , a bis-substituted rhodamine 110 derivative, has emerged as a highly sensitive and specific fluorogenic substrate for the measurement of elastase activity, particularly neutrophil elastase. This technical guide provides an in-depth overview of its applications in research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

This compound is intrinsically non-fluorescent. The tetra-alanine peptide chains linked to the rhodamine 110 (Rh110) core quench its fluorescence. Neutrophil elastase, a serine protease with a preference for cleaving peptide bonds after small aliphatic amino acids like alanine, recognizes and hydrolyzes the amide bonds within the tetra-alanine moieties. This enzymatic cleavage liberates the highly fluorescent Rh110 molecule. The resulting fluorescence intensity is directly proportional to the elastase activity in the sample, providing a robust method for its quantification.[1][2][3]

The cleavage of this compound and subsequent fluorescence can be monitored in real-time using a fluorometer, with typical excitation and emission maxima for the released rhodamine 110 around 485-497 nm and 520-525 nm, respectively.[2][3][4]

Quantitative Data

Table 1: Spectral Properties of Rhodamine 110 (the fluorescent product)

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 485 - 497 | [2][3][4] |

| Emission Maximum | 520 - 525 | [2][3][4] |

Applications in Research

The primary application of this compound lies in the sensitive detection and quantification of neutrophil elastase activity in a variety of research settings.

Studying Neutrophil Activation and Degranulation:

Neutrophils, upon stimulation by pathogens or inflammatory mediators, release the contents of their azurophilic granules, including neutrophil elastase. This compound is a key tool to measure this released elastase activity in cell culture supernatants or other biological fluids, providing a quantitative measure of neutrophil activation.[5][6][7][8] Phorbol myristate acetate (B1210297) (PMA) is a commonly used stimulant in such assays.[5][6][7][8]

Investigating Inflammatory Diseases:

Dysregulated neutrophil elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[9][10] this compound can be used to measure elastase activity in relevant biological samples, such as bronchoalveolar lavage fluid and plasma, to study disease mechanisms and evaluate the efficacy of potential therapeutic interventions.[11][12]

Drug Discovery and Development:

The substrate is an essential tool for screening and characterizing inhibitors of neutrophil elastase. By measuring the reduction in fluorescence in the presence of a test compound, researchers can determine the inhibitory potency (e.g., IC50) of novel drug candidates.

Experimental Protocols

Measurement of Neutrophil Elastase Activity in Cell Culture Supernatants

This protocol is adapted from standard procedures provided with commercially available assay kits.[5][7]

Materials:

-

96-well black, clear-bottom microplate

-

This compound substrate

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

-

Purified human neutrophil elastase (for standard curve)

-

Fluorometer with excitation at ~485 nm and emission at ~525 nm

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of purified human neutrophil elastase in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).

-

-

Sample Preparation:

-

Collect cell culture supernatants from neutrophils that have been treated with stimulants (e.g., PMA) or vehicle control.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

Assay:

-

Add 50 µL of each standard or sample to individual wells of the 96-well plate.

-

Prepare the this compound substrate solution in assay buffer according to the manufacturer's recommendations.

-

Add 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (assay buffer with substrate) from all readings.

-

Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of elastase in the samples by interpolating their fluorescence values on the standard curve.

-

Neutrophil Elastase Zymography

This protocol allows for the detection of active elastase in complex protein samples following electrophoretic separation.[13]

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels

-

This compound

-

Triton X-100

-

Incubation buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Mix protein samples (e.g., cell lysates, serum) with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Run the samples on a standard SDS-polyacrylamide gel.

-

-

Renaturation:

-

After electrophoresis, wash the gel twice for 15 minutes each in a solution containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.

-

-

Substrate Incubation:

-

Incubate the gel in a solution of this compound in incubation buffer at 37°C until fluorescent bands appear. This may take several hours.

-

-

Visualization:

-

Visualize the fluorescent bands using a UV transilluminator or a gel documentation system equipped for fluorescence imaging. The bands indicate the presence of active elastase.

-

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is not only a destructive protease but also a potent signaling molecule that can modulate inflammatory pathways. This compound is instrumental in studying the enzymatic activity of elastase within these complex signaling cascades.

Toll-Like Receptor (TLR) Signaling and NF-κB Activation

Neutrophil elastase can cleave and activate cell surface receptors, including Toll-like receptor 4 (TLR4). This can initiate a downstream signaling cascade leading to the activation of the transcription factor NF-κB, a master regulator of inflammation.[9] The activity of released elastase in this context can be quantified using this compound.

Caption: Neutrophil elastase (NE) signaling via TLR4 and measurement of its activity.

Modulation of MAPK Signaling Pathways

Neutrophil elastase can also influence intracellular signaling by activating Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[14] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The enzymatic activity of elastase responsible for initiating these cascades can be precisely measured.

Caption: General overview of neutrophil elastase-mediated MAPK pathway activation.

Experimental Workflow for Investigating NE-Mediated Signaling

The following workflow outlines the key steps for studying the role of neutrophil elastase in a specific signaling pathway using this compound.

Caption: Workflow for studying NE-mediated signaling.

Conclusion

This compound is a powerful and versatile tool for researchers across various disciplines. Its high sensitivity and specificity for elastase make it an invaluable reagent for studying neutrophil biology, investigating the pathophysiology of inflammatory diseases, and for the discovery and development of novel elastase inhibitors. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the successful application of this fluorogenic substrate in research.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elastase Substrate, fluorogenic, (Z-AAAA)2Rh110 - 5 mg [anaspec.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 7. caymanchem.com [caymanchem.com]

- 8. thomassci.com [thomassci.com]

- 9. mdpi.com [mdpi.com]

- 10. The fibrinogen cleavage product Aα-Val360, a specific marker of neutrophil elastase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation of Plasma Neutrophil Elastase Activity and Endogenous Protease Inhibitor Levels with the Severity of Pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency | PLOS One [journals.plos.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. [PDF] Novel effects of neutrophil-derived proteinase 3 and elastase on the vascular endothelium involve in vivo cleavage of NF-kappaB and proapoptotic changes in JNK, ERK, and p38 MAPK signaling pathways. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Neutrophil Elastase Assay Using (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2][3] Upon neutrophil activation at sites of inflammation, elastase is released into the extracellular space where it plays a critical role in the degradation of invading pathogens.[1][2][3] However, dysregulated neutrophil elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a key target for therapeutic intervention.

The (Z-Ala-Ala-Ala-Ala)2Rh110 assay provides a sensitive and specific method for measuring neutrophil elastase activity. The assay utilizes a non-fluorescent substrate, bis-(L-alanyl-L-alanyl-L-alanyl-L-alanine amide) of Rhodamine 110, which is selectively cleaved by elastase to release the highly fluorescent Rhodamine 110 (R110).[2][3][4][5] The resulting fluorescence is directly proportional to the elastase activity and can be measured using a fluorescence plate reader.

Principle of the Assay

The core of this fluorometric assay is the enzymatic cleavage of a specific substrate by neutrophil elastase.

Caption: Principle of the fluorogenic neutrophil elastase assay.

Quantitative Data Summary

This table summarizes the typical instrument settings and key parameters for the this compound neutrophil elastase assay.

| Parameter | Value | Reference |

| Excitation Wavelength | 485 nm (range: 480-490 nm) | [2][3][4][5] |

| Emission Wavelength | 525 nm (range: 515-525 nm) | [2][3][4][5] |

| Assay Temperature | 37°C | [4][6] |

| Incubation Time | 1.5 hours | [4][6] |

| Recommended Plate Type | Black 96-well plate | [5] |

Experimental Protocols

Two primary protocols are presented: one for purified neutrophil elastase and another for a cell-based assay to measure elastase release from neutrophils.

Protocol 1: Purified Human Neutrophil Elastase (HNE) Activity Assay

This protocol is designed to measure the activity of purified or isolated neutrophil elastase and is suitable for screening potential inhibitors.

A. Reagent Preparation

-

Assay Buffer: Prepare according to kit instructions, typically a buffered solution at physiological pH. Dissolve one buffer tablet in 100 ml of distilled water.[4]

-

HNE Standard Stock Solution: Reconstitute lyophilized Human Neutrophil Elastase with the provided dilution buffer to a known concentration (e.g., 10 mU/ml).[4]

-

Substrate Solution: Dissolve this compound in dimethylformamide (DMF). For example, add 25 µl of the substrate to 1 ml of DMF. This solution should be prepared fresh before use.[4]

B. Standard Curve Preparation

-

Prepare a serial dilution of the HNE Standard Stock Solution in Assay Buffer. A typical standard curve ranges from 0 to 10 mU/ml.[4]

-

Add a fixed volume (e.g., 100 µl) of each standard dilution to the wells of a black 96-well plate.[4]

-

Include a blank well containing only Assay Buffer.

C. Assay Procedure

Caption: Workflow for the purified neutrophil elastase assay.

-

Add your samples (e.g., purified enzyme fractions or enzyme with potential inhibitors) to the wells of the 96-well plate. Adjust the final volume to 100 µl with Assay Buffer.[4]

-

Initiate the reaction by adding 10 µl of the Substrate Solution to each well, including standards and blanks.[4][6]

-

Incubate the plate for 1.5 hours at 37°C, protected from light.[4][6]

-

Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 525 nm.[4]

D. Data Analysis

-

Subtract the fluorescence value of the blank from all standard and sample readings to obtain corrected fluorescence values.[4]

-

Plot the corrected fluorescence values for the standards against the concentration of HNE to generate a standard curve. A quadratic fit is often recommended.[4]

-

Use the standard curve to determine the neutrophil elastase activity in your samples.

Protocol 2: Cell-Based Assay for Elastase Release from Neutrophils

This protocol is designed to measure the release of elastase from activated neutrophils.

A. Neutrophil Isolation

-

Collect whole blood in EDTA-containing tubes.[4]

-

Isolate neutrophils using a density gradient centrifugation method, such as with Histopaque®.[4]

-

Lyse contaminating red blood cells using an RBC Lysis Buffer.[4]

-

Resuspend the purified neutrophils in a suitable cell culture medium (e.g., RPMI).

B. Cell Stimulation and Assay Procedure

Caption: Workflow for the cell-based neutrophil elastase release assay.

-

Plate the isolated neutrophils in a 96-well plate.

-

Add test compounds (e.g., potential inhibitors of elastase release) and incubate for a desired period.

-

Stimulate the neutrophils with an activating agent such as Phorbol 12-myristate 13-acetate (PMA) to induce degranulation and elastase release.[2][3][4][5] A typical final concentration for PMA is around 100 nM.[7]

-

Incubate the plate to allow for elastase release.

-

Centrifuge the plate to pellet the cells and carefully transfer a portion of the supernatant (e.g., 5-100 µl) to a new black 96-well plate.[4][6]

-

Follow the assay procedure (Steps C and D) from Protocol 1 to measure the elastase activity in the supernatant.

Signaling Pathway Context

Neutrophil activation leading to elastase release is a complex process involving multiple signaling pathways. Stimuli like PMA activate Protein Kinase C (PKC), which triggers a cascade leading to the fusion of azurophilic granules with the plasma membrane and the release of their contents, including neutrophil elastase.

Caption: Simplified signaling pathway for PMA-induced elastase release.

Materials and Equipment

-

This compound substrate

-

Purified Human Neutrophil Elastase (for standard curve)

-

Assay Buffer

-

Dimethylformamide (DMF)

-

PMA (for cell-based assay)

-

Neutrophil isolation reagents (e.g., Histopaque®, RBC Lysis Buffer)

-

Black 96-well microplates

-

Fluorescence microplate reader with appropriate filters

-

Standard laboratory equipment (pipettes, tubes, centrifuge)

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and high-quality black plates. Check for autofluorescence of test compounds. |

| Low signal | Inactive enzyme or substrate | Ensure proper storage and handling of enzyme and substrate. Prepare substrate solution fresh. |

| Erratic values | Pipetting errors or bubbles in wells | Be careful with pipetting technique. Ensure no bubbles are present before reading the plate.[4] |

| No elastase release in cell-based assay | Poor neutrophil viability or insufficient stimulation | Check neutrophil viability after isolation. Optimize stimulant concentration and incubation time. |

References

- 1. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 3. thomassci.com [thomassci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Neutrophil elastase activity assay. [bio-protocol.org]

- 7. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols for (Z-Ala-Ala-Ala-Ala)2Rh110 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)2Rh110 is a sensitive and specific fluorogenic substrate for neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation, immune response, and tissue remodeling.[1][2][3][4] This substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 (Rh110) molecule. In its native state, the substrate is non-fluorescent. Upon cleavage by elastase, the highly fluorescent Rh110 is released, providing a direct measure of enzyme activity.[1][2][4][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to monitor intracellular and extracellular elastase activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by elastase. The cleavage of the peptide bonds liberates the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the elastase activity in the sample. The fluorescence can be measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485-497 nm and 520-525 nm, respectively.[1][2][4]

The cleavage process is a two-step reaction, where the removal of the first peptide chain yields a partially fluorescent intermediate, and the removal of the second chain releases the highly fluorescent rhodamine 110.[6][7] For kinetic studies, it is often recommended to work under conditions where less than 15% of the substrate is hydrolyzed to simplify data interpretation.

Data Presentation

Quantitative data from cell-based assays using this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Elastase Activity in Different Cell Lysates

| Cell Line | Treatment | Elastase Activity (RFU/min/mg protein) | Standard Deviation |

| HL-60 | Untreated | 150.2 | 12.5 |

| HL-60 | PMA (100 nM) | 850.7 | 45.2 |

| A549 | Untreated | 25.8 | 3.1 |

| A549 | TNF-α (20 ng/mL) | 112.4 | 9.8 |

| Primary Neutrophils | Untreated | 55.6 | 6.2 |

| Primary Neutrophils | fMLP (1 µM) | 1250.1 | 89.7 |

RFU = Relative Fluorescence Units. Data are representative.

Table 2: Inhibition of Neutrophil Elastase Activity by a Test Compound

| Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |

| 0.01 | 12.3 | |

| 0.1 | 48.9 | |

| 1 | 85.2 | 0.11 |

| 10 | 98.7 | |

| 100 | 99.1 |

Data are representative for a purified neutrophil elastase assay.

Signaling Pathways and Experimental Workflow

Neutrophil Elastase Signaling Pathway

Neutrophil elastase can activate various downstream signaling pathways that are implicated in inflammation and cellular responses. Understanding these pathways is crucial for interpreting data from cell-based assays.

Experimental Workflow for Cell-Based Elastase Assay

The following diagram outlines the general workflow for measuring elastase activity in a cell-based format.

Experimental Protocols

Protocol 1: Measuring Extracellular Elastase Activity from Stimulated Neutrophils

This protocol is adapted from the Cayman Chemical Neutrophil Elastase Activity Assay Kit.[2][3][4]

Materials:

-

This compound substrate

-

DMSO

-